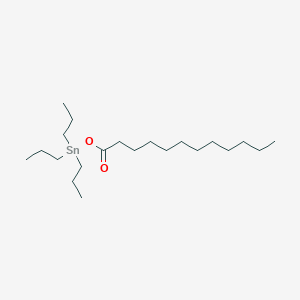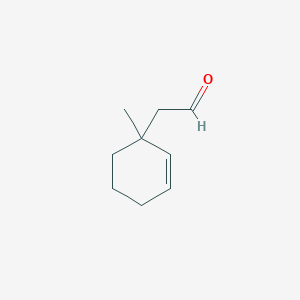![molecular formula C21H24NO6P3 B14609514 [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] CAS No. 60703-83-5](/img/structure/B14609514.png)
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is a chemical compound known for its unique structure and properties It is composed of a nitrilotris(methylene) backbone with three phenyl(phosphinic acid) groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] typically involves the reaction of nitrilotris(methylene) with phenylphosphinic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to optimize the production process.
化学反応の分析
Types of Reactions
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid groups to phosphine groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of [Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. The specific pathways and molecular targets depend on the context of its use.
類似化合物との比較
Similar Compounds
Phenylphosphinic acid: A simpler compound with similar functional groups.
Nitrilotris(methylene)phosphonic acid: Another compound with a nitrilotris(methylene) backbone but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)] is unique due to its combination of a nitrilotris(methylene) backbone and phenyl(phosphinic acid) groups. This structure imparts specific reactivity and properties that distinguish it from other similar compounds.
特性
CAS番号 |
60703-83-5 |
|---|---|
分子式 |
C21H24NO6P3 |
分子量 |
479.3 g/mol |
IUPAC名 |
[bis[[hydroxy(phenyl)phosphoryl]methyl]amino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C21H24NO6P3/c23-29(24,19-10-4-1-5-11-19)16-22(17-30(25,26)20-12-6-2-7-13-20)18-31(27,28)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,23,24)(H,25,26)(H,27,28) |
InChIキー |
GOUKBDOGILZXTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(CN(CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)
![2-[[2-(Phenylhydrazinylidene)acetyl]amino]benzoic acid](/img/structure/B14609455.png)


![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
-](/img/structure/B14609511.png)

![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
